molecular formula C15H13BrN2O3 B5740158 N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide

N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5740158
M. Wt: 349.18 g/mol
InChI Key: YAYWRMKHIRURJQ-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide: is an organic compound characterized by the presence of bromine, methyl, and nitro functional groups attached to a benzamide core

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O3/c1-9-3-5-13(12(16)7-9)17-15(19)11-4-6-14(18(20)21)10(2)8-11/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYWRMKHIRURJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide typically involves a multi-step process. One common method includes the bromination of 2-methylphenylamine to obtain 2-bromo-4-methylphenylamine. This intermediate is then subjected to acylation with 3-methyl-4-nitrobenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Sodium iodide in acetone for halogen exchange.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Major Products:

    Substitution: N-(2-iodo-4-methylphenyl)-3-methyl-4-nitrobenzamide.

    Reduction: N-(2-bromo-4-methylphenyl)-3-methyl-4-aminobenzamide.

    Oxidation: N-(2-bromo-4-methylphenyl)-3-carboxy-4-nitrobenzamide.

Scientific Research Applications

Chemistry: N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving substitution and reduction reactions to understand reaction mechanisms and kinetics.

Biology: In biological research, this compound can be used to study the effects of brominated and nitro-substituted benzamides on cellular processes. It may serve as a model compound for investigating the interactions of similar structures with biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features make it a candidate for drug design and discovery, particularly in the search for new anti-inflammatory or anticancer agents.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • N-(2-bromo-4-methylphenyl)-2-chlorobenzamide
  • N-(2-iodo-4-methylphenyl)-2-bromoacetamide
  • N-(2-bromo-4-methylphenyl)-3-phenylpropanamide

Uniqueness: N-(2-bromo-4-methylphenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both bromine and nitro groups on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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